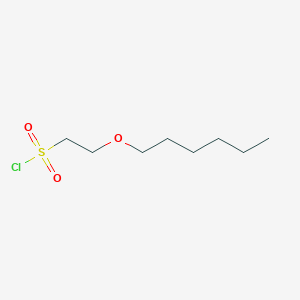

2-(Hexyloxy)ethane-1-sulfonyl chloride

Description

2-(Hexyloxy)ethane-1-sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride (-SO₂Cl) functional group and a hexyloxy ether chain (-O-C₆H₁₃) attached to the ethane backbone. Sulfonyl chlorides of this class are pivotal intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other derivatives via nucleophilic substitution reactions .

Properties

Molecular Formula |

C8H17ClO3S |

|---|---|

Molecular Weight |

228.74 g/mol |

IUPAC Name |

2-hexoxyethanesulfonyl chloride |

InChI |

InChI=1S/C8H17ClO3S/c1-2-3-4-5-6-12-7-8-13(9,10)11/h2-8H2,1H3 |

InChI Key |

ORMRBDZHPZDTLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyloxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(Hexyloxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

C6H13OCH2CH2OH+ClSO3H→C6H13OCH2CH2SO2Cl+H2O

This reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is typically cooled to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(Hexyloxy)ethane-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(Hexyloxy)ethane-1-sulfonic acid.

Reduction: It can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, at room temperature.

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4), are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

Hydrolysis: The major product is 2-(Hexyloxy)ethane-1-sulfonic acid.

Reduction: The major product is the corresponding sulfonamide.

Scientific Research Applications

2-(Hexyloxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: It is utilized in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to form the final product.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Sulfonyl Chlorides

Key Observations:

Substituent Effects on Reactivity and Solubility: Alkoxy Chains: Compounds with linear alkoxy groups (e.g., methoxyethoxy in ) exhibit higher polarity and water solubility compared to branched (isopentyloxy in ) or aromatic (m-tolyloxy in ) substituents. Steric Hindrance: Bulkier substituents like cyclohexyloxy () may slow nucleophilic substitution at the sulfonyl chloride group due to steric shielding, whereas shorter chains (e.g., methoxyethoxy in ) favor faster reactivity.

Molecular Weight Trends :

- The molecular weight increases with substituent complexity (e.g., 202.66 for methoxyethoxy vs. 270.77 for cyclohexyloxy). This trend correlates with boiling points and viscosity, though explicit data are absent in the evidence.

Applications in Synthesis: Pharmaceutical Intermediates: Compounds like 2-(m-tolyloxy)ethane-1-sulfonyl chloride () are likely used in drug discovery for introducing sulfonamide moieties. Polymer Chemistry: Derivatives with extended ethoxy chains (e.g., ) may serve as crosslinkers or monomers for sulfonated polymers.

Research Findings and Inferred Properties

- Synthetic Versatility : The sulfonyl chloride group’s electrophilic nature enables reactions with amines, alcohols, and thiols. For example, 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride () could form hydrophilic sulfonamides for agrochemical applications.

- Stability Concerns : Sulfonyl chlorides with aromatic substituents (e.g., ) may exhibit reduced hydrolytic stability compared to aliphatic analogs due to electron-withdrawing effects.

Biological Activity

2-(Hexyloxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by a hexyloxy group attached to an ethane backbone, featuring a sulfonyl chloride functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to its electrophilic nature, which allows it to interact with various biological molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Sulfonyl chlorides like 2-(Hexyloxy)ethane-1-sulfonyl chloride often act as electrophiles, capable of reacting with nucleophilic sites in proteins and enzymes. This reactivity can lead to the formation of covalent bonds with amino acid residues such as cysteine and serine, potentially altering the function of these proteins. The biological implications of this activity include:

- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties by inhibiting essential bacterial enzymes.

- Anticancer Activity : The ability to modify proteins can also extend to cancer treatment, where such compounds may disrupt pathways essential for tumor growth.

Biological Activity Data

The biological activity of 2-(Hexyloxy)ethane-1-sulfonyl chloride can be summarized in the following table:

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits potential against various bacterial strains through enzyme inhibition. | |

| Anticancer | May disrupt cancer cell proliferation by modifying key regulatory proteins. | |

| Reactivity with Nucleophiles | Interacts with nucleophilic sites in proteins leading to functional changes. |

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial effects of sulfonyl chlorides found that compounds similar to 2-(Hexyloxy)ethane-1-sulfonyl chloride displayed significant inhibitory activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the covalent modification of bacterial enzymes essential for cell wall synthesis.

Case Study 2: Cancer Cell Inhibition

Research has indicated that sulfonyl chlorides can inhibit specific cancer cell lines by targeting metabolic pathways crucial for cell survival. For instance, a derivative of 2-(Hexyloxy)ethane-1-sulfonyl chloride was shown to induce apoptosis in breast cancer cells by modifying proteins involved in cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.